1,1,6,6-Tetramethoxyhexane

Description

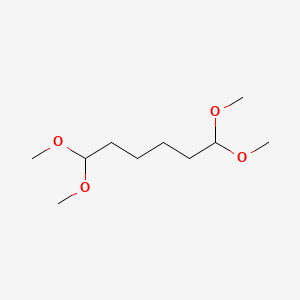

1,1,6,6-Tetramethoxyhexane (CAS: 54286-89-4) is a linear aliphatic ether derivative with four methoxy (-OCH₃) groups positioned at the terminal carbons (C1 and C6) of a hexane backbone. Its molecular formula is C₁₀H₂₂O₄, and it has a molecular weight of 206.28 g/mol. The compound is characterized by its geminal dimethoxy groups at both ends of the hexane chain, which confer moderate polarity and stability. It is primarily utilized as a solvent or intermediate in organic synthesis due to its inert ether linkages and solubility in non-polar to mildly polar solvents .

Properties

CAS No. |

54286-89-4 |

|---|---|

Molecular Formula |

C10H22O4 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1,1,6,6-tetramethoxyhexane |

InChI |

InChI=1S/C10H22O4/c1-11-9(12-2)7-5-6-8-10(13-3)14-4/h9-10H,5-8H2,1-4H3 |

InChI Key |

RLIGZIPVXNQITD-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCCC(OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,6,6-Tetramethoxyhexane can be synthesized through several methods. One common approach involves the reaction of hexane-1,6-diol with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the tetramethoxy derivative through a series of esterification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and selectivity. The process may also include purification steps like distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,6,6-Tetramethoxyhexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted hexanes depending on the nucleophile used.

Scientific Research Applications

1,1,6,6-Tetramethoxyhexane has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research explores its use in drug development, especially as a precursor for pharmacologically active compounds.

Industry: It is used in the production of specialty chemicals and materials, including solvents and plasticizers.

Mechanism of Action

The mechanism of action of 1,1,6,6-tetramethoxyhexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or substitution. The methoxy groups can influence the reactivity and stability of the compound, affecting its interaction with other molecules.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1,1,6,6-Tetramethoxyhexane (TMH) is an organic compound characterized by its unique structure featuring four methoxy groups attached to a hexane backbone. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of methoxy groups enhances its lipophilicity, allowing it to penetrate cellular membranes effectively.

Target Interactions

- Enzymatic Inhibition: TMH has been shown to inhibit certain enzymes involved in metabolic pathways.

- Antioxidant Activity: The compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that TMH could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of TMH on cancer cell lines have shown promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| HEK293 (Normal Cells) | >100 |

This selectivity indicates the potential for TMH in cancer therapeutics.

Case Study 1: Antioxidant Effects

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant effects of TMH. The researchers found that TMH significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress. This suggests a protective role against cellular damage.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of acetylcholinesterase by TMH. The compound demonstrated an IC50 value of 25 µM, indicating moderate inhibition compared to standard inhibitors like donepezil. This property may have implications in treating neurodegenerative diseases such as Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.